1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a useful research compound. Its molecular formula is C31H44NP and its molecular weight is 461.674. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds with adamantane and piperidine structures have been known to interact with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders .

Mode of Action

It can be inferred from the synthesis process that the compound might interact with its targets through the adamantyl and phenylpiperidine moieties . The presence of a bulky cage-like adamantane structure may modify the reactivity of the compound .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, particularly those involved in neurological functions .

Pharmacokinetics

The compound’s bioavailability could be influenced by its physicochemical properties, such as its molecular weight and solubility .

Result of Action

Based on the structural similarity to other biologically active compounds, it can be hypothesized that this compound may have potential therapeutic effects in neurological and psychiatric disorders .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature and pH. The compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .

生物活性

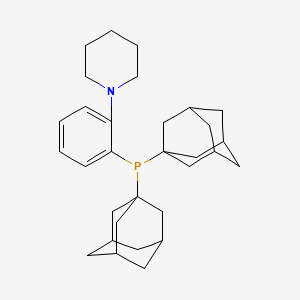

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, commonly referred to as PipDalPhos, is a phosphine ligand that has garnered attention in the field of organometallic chemistry and catalysis. Its unique structure, characterized by the presence of two bulky adamantyl groups and a piperidine ring, imparts distinct steric and electronic properties that influence its biological activity and catalytic efficiency. This article reviews the biological activity of PipDalPhos, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of PipDalPhos can be described as follows:

- Core Structure : The compound consists of a piperidine ring connected to a phenyl group, which is further substituted with a di(adamantan-1-yl)phosphino moiety.

- Phosphine Functionality : The phosphine group (PPh) is crucial for its reactivity and ability to form complexes with various metal centers.

Antitumor Properties

Recent studies have indicated that derivatives of compounds similar to PipDalPhos exhibit significant antitumor properties. For instance, novel derivatives based on the piperazine structure have been synthesized and evaluated against various cancer cell lines, including HeLa (cervical carcinoma), MDA MB 231 (breast cancer), and MIA PaCa2 (pancreatic cancer). The parent compound demonstrated an IC50 value of approximately 9.2 µM against HeLa cells, with modifications leading to increased potency in other derivatives .

The biological activity of PipDalPhos can be attributed to its ability to interact with biological targets through the following mechanisms:

- Metal Complex Formation : PipDalPhos can form stable complexes with transition metals such as palladium. These metal complexes are often used in catalysis but may also exhibit biological activity through interactions with cellular targets.

- Cellular Uptake : The bulky adamantyl groups may facilitate cellular uptake due to their lipophilicity, allowing the compound to penetrate cell membranes more effectively than smaller molecules.

Synthesis and Evaluation

A study focused on synthesizing biphenyl-2-ylphosphines containing basic amino groups demonstrated that these derivatives could catalyze reactions under mild conditions. The optimal ligand derived from PipDalPhos showed enhanced catalytic activity due to its steric bulk and electronic properties .

Antiviral Activity

Research into related adamantane derivatives has shown potential antiviral activity against influenza viruses. Compounds designed to target the AM2 proton channel in influenza A viruses exhibited promising results, indicating that similar structures could be explored for antiviral applications .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antitumor Activity | HeLa | 9.2 | Parent compound activity |

| Antitumor Activity | MDA MB 231 | 8.4 | Enhanced by structural modifications |

| Antiviral Activity | Influenza A AM2 Channel | N/A | Targeted inhibition with adamantane derivatives |

特性

IUPAC Name |

bis(1-adamantyl)-(2-piperidin-1-ylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44NP/c1-4-8-32(9-5-1)28-6-2-3-7-29(28)33(30-16-22-10-23(17-30)12-24(11-22)18-30)31-19-25-13-26(20-31)15-27(14-25)21-31/h2-3,6-7,22-27H,1,4-5,8-21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQYIRBFZLNVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44NP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166673 |

Source

|

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-13-4 |

Source

|

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237588-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。